4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid is a complex organic compound with a unique structure that includes a hydrazinyl group, a butanoic acid moiety, and a propanoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-propan-2-yloxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with butanoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
- 4-Oxo-4-(2-thienyl)butyric acid
Uniqueness
4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid is unique due to its specific structural features, including the hydrazinyl group and the propan-2-yloxyphenyl moiety
Properties
CAS No. |
797768-12-8 |
---|---|
Molecular Formula |
C16H22N2O5 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
4-oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)23-13-6-3-12(4-7-13)5-8-14(19)17-18-15(20)9-10-16(21)22/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
HZOCSGWLFWLGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)NNC(=O)CCC(=O)O |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.